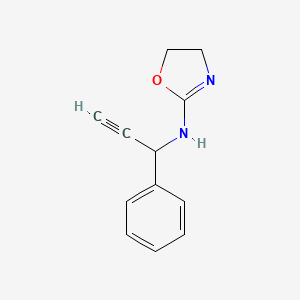
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
Description
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a compound that features both an oxazoline ring and a phenyl-propynyl group
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-2-11(10-6-4-3-5-7-10)14-12-13-8-9-15-12/h1,3-7,11H,8-9H2,(H,13,14) |
InChI Key |
JCOXIPNAEJAANH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)NC2=NCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Organolithium compounds are often used in nucleophilic substitution reactions involving this compound.
Major Products
Oxidation: The major product is the corresponding oxazole.
Substitution: The products vary depending on the nucleophile used but typically include substituted oxazolines or oxazoles.
Scientific Research Applications
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets. The oxazoline ring can participate in nucleophilic substitution reactions, while the phenyl-propynyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazoles: These compounds share the oxazoline ring but lack the phenyl-propynyl group.
1,2-Oxazole derivatives: These compounds are structurally similar but differ in the oxidation state of the oxazoline ring.
Uniqueness
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of both the oxazoline ring and the phenyl-propynyl group, which confer distinct chemical reactivity and potential biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


